molecular formula C22H16N4O3 B15008947 (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15008947
M. Wt: 384.4 g/mol
InChI Key: HJCINLAINBBZHZ-HMMYKYKNSA-N
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Description

(4E)-4-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenylamino group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyl-1-(phenylamino)-4,5-dihydro-1H-imidazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted imidazole compounds.

Scientific Research Applications

(4E)-4-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The imidazole ring can also participate in binding interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
  • (4E)-4-[(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE

Uniqueness

(4E)-4-[(3-NITROPHENYL)METHYLIDENE]-2-PHENYL-1-(PHENYLAMINO)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

(5E)-3-anilino-5-[(3-nitrophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C22H16N4O3/c27-22-20(15-16-8-7-13-19(14-16)26(28)29)23-21(17-9-3-1-4-10-17)25(22)24-18-11-5-2-6-12-18/h1-15,24H/b20-15+

InChI Key

HJCINLAINBBZHZ-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2NC4=CC=CC=C4

Origin of Product

United States

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